molecular formula C19H18N2O5S B11608352 3-({5-[(4-Ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid

3-({5-[(4-Ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid

Cat. No.: B11608352
M. Wt: 386.4 g/mol
InChI Key: DCUVCSLUHINRMH-UHFFFAOYSA-N
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Description

3-({5-[(4-Ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid is a complex organic compound with a molecular formula of C19H18N2O5S This compound features a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is known for its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({5-[(4-Ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid typically involves the formation of the thiazolidinone ring through a cyclization reaction. One common method includes the reaction of 4-ethoxyaniline with a suitable thiazolidinone precursor under acidic conditions to form the desired product. The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-({5-[(4-Ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

3-({5-[(4-Ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-({5-[(4-Ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **3-{5-[(4-Methoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid
  • **3-{5-[(4-Chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid
  • **3-{5-[(4-Fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid

Uniqueness

The uniqueness of 3-({5-[(4-Ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance its lipophilicity and potentially improve its interaction with biological targets compared to similar compounds with different substituents .

Properties

Molecular Formula

C19H18N2O5S

Molecular Weight

386.4 g/mol

IUPAC Name

3-[[5-(4-ethoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid

InChI

InChI=1S/C19H18N2O5S/c1-2-26-15-8-6-14(7-9-15)20-16-17(22)21(19(25)27-16)11-12-4-3-5-13(10-12)18(23)24/h3-10,16,20H,2,11H2,1H3,(H,23,24)

InChI Key

DCUVCSLUHINRMH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O

Origin of Product

United States

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